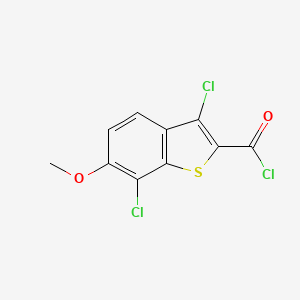

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Description

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is a halogenated benzothiophene derivative characterized by a benzothiophene core substituted with chlorine atoms at positions 3 and 7, a methoxy group at position 6, and a reactive carbonyl chloride group at position 2. Its molecular formula is C₁₀H₅Cl₃O₂S, with a molecular weight of 295.57 g/mol . The compound has been documented under conflicting CAS registry numbers: 34576-80-2 () and 350988-58-8 (), necessitating verification via authoritative chemical databases for clarity.

Properties

IUPAC Name |

3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIXVDARTFRZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562891 | |

| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-80-2 | |

| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 6-methoxy-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 3 and 7 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products:

Substitution: Formation of substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines depending on the reducing agent used.

Scientific Research Applications

Chemistry: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of benzothiophene derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₅Cl₃O₂S | 295.57 | 34576-80-2† | Cl (3,7), OMe (6), COCl (2) |

| Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate | C₁₆H₂₅NO₂S | 295.45 | 303135-99-1 | Amino (2), ester (3), saturated cyclododecane |

| 2-Chloro-N-(2-iodophenyl)acetamide | C₈H₇ClINO | 295.51 | 66947-88-4 | Cl, I, acetamide |

| 4-Phenoxybenzo[b]thiophene-7-carbaldehyde | Not specified‡ | Not specified | Not provided | Phenoxy (4), aldehyde (7) |

†Conflicting CAS numbers: 34576-80-2 and 350988-58-8 . ‡Structural data for 4-phenoxybenzo[b]thiophene-7-carbaldehyde is inferred from but lacks explicit molecular details.

Key Observations:

Functional Group Influence on Reactivity: The target compound’s carbonyl chloride group renders it highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the methyl ester group in the cyclododecane-linked benzothiophene (), which is more stable and less electrophilic .

Molecular Weight Parity :

- Despite similar molecular weights (~295.5 g/mol), the compounds exhibit divergent properties due to structural differences. For example, 2-chloro-N-(2-iodophenyl)acetamide (295.51 g/mol) features iodine and acetamide groups, which may confer distinct solubility and biological activity profiles .

Thermal and Spectral Properties :

- While the target compound lacks explicit thermal data, a structurally distinct benzodithiazine derivative () exhibits a decomposition point of 310–311°C, highlighting how heterocyclic systems and substituents influence stability .

Research Findings and Implications

Synthetic Utility :

The carbonyl chloride group in the target compound enables its use as an acylating agent, contrasting with the cyclododecane-linked benzothiophene’s ester group, which is more suited for hydrolysis or reduction reactions .

Substituent Effects on Solubility :

The dichloro and methoxy groups likely reduce aqueous solubility compared to hydroxylated analogs like ideain chloride (), which contains polar glycoside moieties .

Discrepancies in CAS Registry : The conflicting CAS numbers (34576-80-2 vs. 350988-58-8) underscore the need for cross-referencing authoritative sources (e.g., PubChem, SciFinder) to confirm identity .

Biological Activity

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzothiophene family, which is known for various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. This article compiles the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₁₀H₅Cl₃O₂S

- CAS Number : 34576-80-2

- Molecular Weight : 292.57 g/mol

- Structure : The compound features a benzothiophene core substituted with chlorine and methoxy groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 12.5 | Inhibition of HDAC activity |

| A549 (Lung) | 18.7 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound can be a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, preliminary studies indicate that this compound may possess anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokine production in macrophages treated with the compound.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various benzothiophene derivatives, including our compound, against multiple cancer cell lines. The results indicated that modifications in the benzothiophene structure significantly influenced anticancer potency, with our compound showing one of the highest activities against HeLa cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzothiophene derivatives. The study found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria, supporting the findings for our compound .

- Inflammation Model : A recent research project assessed the impact of various benzothiophenes on inflammation using an animal model. The results indicated that those compounds significantly reduced inflammation markers compared to controls, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step functionalization of benzothiophene scaffolds. For example, chlorination at the 3- and 7-positions can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C), while methoxy group installation may require nucleophilic substitution with methanol in the presence of a base like NaH . Optimization includes:

- Monitoring reaction progress via TLC or HPLC to minimize side products.

- Adjusting stoichiometry (e.g., 1.2 equivalents of chlorinating agents to ensure complete substitution).

- Using anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis of the acyl chloride group .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₀H₅Cl₂O₂S: ~274.9).

- HPLC Purity : Use reverse-phase columns (C18) with methanol/water gradients to assess purity ≥95% .

Q. What are the critical storage and handling protocols to maintain the stability of this acyl chloride derivative?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.

- Use sealed, moisture-resistant containers (e.g., flame-dried glassware).

- Avoid prolonged exposure to light, as benzothiophene derivatives may degrade photochemically .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density on the benzothiophene ring. Chlorine and methoxy groups act as electron-withdrawing and donating substituents, respectively, directing electrophiles to specific positions (e.g., C-4 or C-5).

- Compare activation energies for competing pathways (e.g., chlorination vs. sulfonation) to prioritize synthetic routes .

Q. What strategies can resolve contradictions in reported spectral data (e.g., NMR shifts) across different studies?

- Methodological Answer :

- Cross-Validation : Replicate synthesis using literature protocols and compare spectral outputs.

- Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts .

Q. What mechanistic insights explain the selectivity in chlorination or methoxy group introduction during synthesis?

- Methodological Answer :

- Chlorination : Radical-based mechanisms (e.g., using Cl₂/UV light) favor positions ortho to electron-withdrawing groups. For electrophilic chlorination (SO₂Cl₂), steric hindrance at the 7-position may reduce reactivity .

- Methoxy Introduction : SNAr reactions require activation of the leaving group (e.g., nitro-to-methoxy substitution under basic conditions). Steric effects from the benzothiophene ring influence regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.